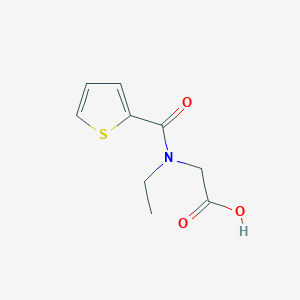
1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group, a methyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile group. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and appropriate catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-(Carboxymethyl)-3-methylcyclobutane-1-carbonitrile.
Reduction: 1-(Hydroxymethyl)-3-methylcyclobutane-1-amine.
Substitution: 1-(Alkoxymethyl)-3-methylcyclobutane-1-carbonitrile or 1-(Acetoxymethyl)-3-methylcyclobutane-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Hydroxymethyl)-3-methylcyclobutane-1-amine: Similar structure but with an amine group instead of a nitrile group.
1-(Hydroxymethyl)-3-methylcyclobutane-1-ethyl: Similar structure but with an ethyl group instead of a nitrile group.
Uniqueness: 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the cyclobutane ring.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-6-2-7(3-6,4-8)5-9/h6,9H,2-3,5H2,1H3 |
InChI-Schlüssel |
DALDPPRXQVRDGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)



